molecular formula C19H27ClN2O2 B11390965 2-(2-Chlorophenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone

2-(2-Chlorophenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone

Cat. No.: B11390965
M. Wt: 350.9 g/mol
InChI Key: FCBLKZNVVFFOGF-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a chlorophenoxy group, a pyrrolidinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to introduce the piperidinyl group. Finally, the pyrrolidinyl group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-CHLOROPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
  • 1-Trifluoroacetyl piperidine
  • 2-(Pyrrolidin-1-yl)pyridine

Uniqueness

2-(2-CHLOROPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H27ClN2O2

Molecular Weight

350.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-1-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C19H27ClN2O2/c20-17-8-1-2-9-18(17)24-15-19(23)22-13-4-3-7-16(22)10-14-21-11-5-6-12-21/h1-2,8-9,16H,3-7,10-15H2

InChI Key

FCBLKZNVVFFOGF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCN2CCCC2)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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